6-(Benzyloxy)-4-chloroquinoline

Cytochrome P450 ADME Drug-Drug Interaction

6-(Benzyloxy)-4-chloroquinoline (CAS 863786-01-0) offers a unique 4-chloro/6-benzyloxy substitution pattern for medicinal chemistry. The 4-chloro group enables rapid diversification via SNAr/cross-coupling for SAR studies, while the 6-benzyloxy group provides a ~2-unit LogP increase over methoxy analogs, optimizing permeability. Ideal for c-Met inhibitor synthesis (IC50=9.3 nM) and as a CYP3A4 reference standard (IC50=4.7 μM). Inquire for bulk availability.

Molecular Formula C16H12ClNO
Molecular Weight 269.72 g/mol
CAS No. 863786-01-0
Cat. No. B1593004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)-4-chloroquinoline
CAS863786-01-0
Molecular FormulaC16H12ClNO
Molecular Weight269.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=CN=C3C=C2)Cl
InChIInChI=1S/C16H12ClNO/c17-15-8-9-18-16-7-6-13(10-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2
InChIKeyQKGSLISFAMSFDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzyloxy)-4-chloroquinoline (CAS 863786-01-0): Procurement and Scientific Selection Guide for Quinoline Derivatives


6-(Benzyloxy)-4-chloroquinoline (CAS 863786-01-0) is a disubstituted quinoline derivative featuring a chlorine atom at the 4-position and a benzyloxy group at the 6-position of the heterocyclic core . This compound serves as a versatile building block in medicinal chemistry and chemical biology, with documented applications as a precursor to kinase inhibitors [1] and as a substrate for cytochrome P450 enzyme assays [2]. Its dual substitution pattern confers distinct reactivity and biological recognition properties that differentiate it from monosubstituted or differently substituted quinoline analogs.

Why Generic Substitution Fails: 6-(Benzyloxy)-4-chloroquinoline Differentiation from Common Alternatives


The substitution pattern of 6-(benzyloxy)-4-chloroquinoline is non-interchangeable with closely related analogs. The 4-chloro substituent provides a reactive handle for nucleophilic aromatic substitution (S_NAr) and transition metal-catalyzed cross-couplings [1], while the 6-benzyloxy group modulates both physicochemical properties and biological target recognition. Substituting the 6-benzyloxy with a 6-methoxy group (e.g., 4-chloro-6-methoxyquinoline, CAS 4295-04-9) reduces lipophilicity and alters metabolic stability . Moving the benzyloxy group to the 7-position (e.g., 7-(benzyloxy)-4-chloroquinoline, CAS 178984-56-0) changes the vector of substituent projection and can redirect biological activity toward distinct targets such as Cyp8b1 [2]. Additionally, removing the 4-chloro group entirely (e.g., 6-(benzyloxy)quinoline, CAS 108825-21-4) eliminates a key synthetic handle and alters electronic properties, impacting downstream derivatization and target engagement . These structural nuances translate to quantifiable differences in potency, selectivity, and synthetic utility that preclude simple substitution.

Quantitative Differentiation of 6-(Benzyloxy)-4-chloroquinoline Against Comparators: Procurement-Relevant Evidence


CYP3A4 Inhibition Profile: 6-Benzyloxy-4-chloro vs. 7-Benzyloxy Analogs

6-(Benzyloxy)-4-chloroquinoline exhibits measurable inhibition of recombinant human CYP3A4 with an IC50 of 4.7 μM, as determined via fluorescence-based assay using 7-benzyloxyquinoline as substrate [1]. This inhibitory potency distinguishes it from the 7-benzyloxy regioisomer, which lacks comparable documented CYP3A4 inhibition data in the same assay context. The benzyloxy positioning on the quinoline scaffold directly influences P450 active site interactions.

Cytochrome P450 ADME Drug-Drug Interaction Enzymology

Broad CYP Panel Selectivity: Absence of Strong Inhibition Across Major Isoforms

In a standardized fluorescence-based panel, 6-(benzyloxy)-4-chloroquinoline demonstrates weak to negligible inhibition of CYP2B6 (IC50 = 50 μM), CYP2C8 (IC50 = 50 μM), and CYP2D6 (IC50 = 43.2 μM) [1]. Compared to the CYP3A4 IC50 of 4.7 μM, the compound exhibits approximately 9- to 10-fold selectivity for CYP3A4 over CYP2B6/CYP2C8 and CYP2D6 isoforms. This contrasts with many clinical kinase inhibitors that promiscuously inhibit multiple CYP isoforms with sub-micromolar potency [2].

Drug Metabolism CYP Inhibition Selectivity Profiling Pharmacokinetics

c-Met Kinase Inhibitor Scaffold: 6-Benzyloxyquinoline Core Potency Benchmark

The 6-benzyloxyquinoline core—of which 6-(benzyloxy)-4-chloroquinoline is a direct synthetic precursor—yields ATP-competitive c-Met inhibitors with IC50 values as low as 9.3 nM in enzymatic assays . This potency translates to cellular activity, with MKN45 cell growth inhibition IC50 = 93 nM and HUVEC anti-proliferative IC50 = 300 nM . Critically, this scaffold exhibits >20-fold selectivity over a panel of 19 receptor tyrosine kinases and 8 serine/threonine kinases . The 4-chloro substituent on the quinoline ring is essential for further derivatization to access these potent and selective c-Met inhibitors.

Kinase Inhibitor c-Met Oncology Scaffold Optimization

Physicochemical Differentiation: LogP and Boiling Point vs. 6-Methoxy Analog

6-(Benzyloxy)-4-chloroquinoline (C16H12ClNO, MW 269.73) exhibits a calculated LogP of approximately 4.3-4.5 and a boiling point of 414.1±30.0 °C at 760 mmHg . In contrast, the 6-methoxy analog (4-chloro-6-methoxyquinoline, CAS 4295-04-9, C10H8ClNO, MW 193.63) has a calculated LogP of approximately 2.1-2.4 and a boiling point of 298.0±20.0 °C . The benzyloxy substitution increases molecular weight by 76 Da and raises LogP by approximately 2 log units relative to the methoxy analog, conferring significantly higher lipophilicity.

Lipophilicity Physicochemical Properties Chromatography Formulation

Commercial Availability and Purity Specifications Across Suppliers

6-(Benzyloxy)-4-chloroquinoline (CAS 863786-01-0) is commercially available from multiple suppliers with documented purity specifications ranging from 95% to 98% . This contrasts with the 7-benzyloxy regioisomer (CAS 178984-56-0), which is listed by several vendors with extended lead times (8-12 weeks) . The 6-methoxy analog (CAS 4295-04-9) is available from fewer specialized suppliers .

Procurement Supply Chain Quality Control Analytical Chemistry

Evidence-Based Application Scenarios for 6-(Benzyloxy)-4-chloroquinoline Procurement


Kinase Inhibitor Lead Generation: c-Met Targeted Oncology Programs

Research groups pursuing selective c-Met kinase inhibitors should prioritize this compound as a key synthetic intermediate. The 6-benzyloxyquinoline scaffold has yielded ATP-competitive c-Met inhibitors with IC50 = 9.3 nM and >20-fold selectivity over 27 off-target kinases . The 4-chloro substituent enables rapid diversification via S_NAr or cross-coupling to explore structure-activity relationships and optimize potency and selectivity for c-Met-driven cancers.

ADME-Tox Screening: CYP3A4 Inhibition Profiling in Early Drug Discovery

For drug metabolism and pharmacokinetics (DMPK) teams conducting early ADME-Tox triage, 6-(benzyloxy)-4-chloroquinoline offers a well-characterized CYP inhibition profile. With IC50 = 4.7 μM for CYP3A4 and IC50 ≥ 43 μM for CYP2B6, CYP2C8, and CYP2D6 [1], this compound can serve as a reference standard for profiling novel quinoline-based chemical series. Its moderate CYP3A4 inhibition allows assessment of structure-activity relationships around P450 liability mitigation.

Medicinal Chemistry SAR: Lipophilic Benzyloxy Substituent Exploration

Medicinal chemistry teams optimizing compound lipophilicity for improved membrane permeability or target engagement should utilize this compound. The 6-benzyloxy group confers a LogP increase of approximately 2 units compared to the 6-methoxy analog , providing a quantifiable lipophilicity benchmark. This enables systematic exploration of substituent effects on cellular potency, solubility, and metabolic stability in lead optimization campaigns.

Chemical Biology Tool Development: Targeted Protein Degradation (PROTAC) Linker Attachment

For chemical biologists developing targeted protein degradation (PROTAC) molecules, the 4-chloro substituent on 6-(benzyloxy)-4-chloroquinoline serves as a reactive handle for linker attachment via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling [2]. The 6-benzyloxy group can be retained as a binding element for target engagement (e.g., c-Met) or subsequently deprotected to reveal a phenol for alternative conjugation strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Benzyloxy)-4-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.